N-cyclohexyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Description
N-cyclohexyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a triazole moiety and a cyclohexyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Properties
Molecular Formula |
C12H16N6 |
|---|---|
Molecular Weight |
244.30 g/mol |
IUPAC Name |
N-cyclohexyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H16N6/c1-2-4-10(5-3-1)17-11-6-12(15-8-14-11)18-9-13-7-16-18/h6-10H,1-5H2,(H,14,15,17) |
InChI Key |
TYNOMEFTZSLQLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=NC=N2)N3C=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyrimidine with cyclohexylamine to form N-cyclohexyl-6-chloropyrimidine, which is then reacted with 1H-1,2,4-triazole under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with various nucleophiles.
Scientific Research Applications
N-cyclohexyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also feature a triazole moiety and have shown potent anticancer activities.
1,2,3-Triazole analogs: These compounds are known for their broad range of applications in pharmaceuticals and agrochemicals.
Uniqueness
N-cyclohexyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a cyclohexyl group and a triazole moiety on the pyrimidine ring enhances its stability and bioactivity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
